PYZD-4409

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

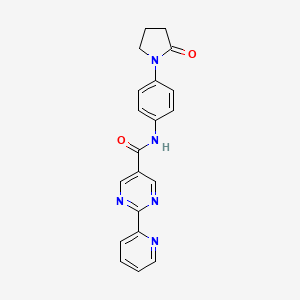

PYZD-4409は、ユビキチン活性化酵素UBA1を特異的に標的とする低分子阻害剤です。 この化合物は、特に白血病や多発性骨髄腫などの悪性細胞において、細胞死を誘導する上で大きな可能性を示しています .

科学的研究の応用

PYZD-4409 has been extensively studied for its applications in various fields:

Chemistry: Used as a tool compound to study the ubiquitin-proteasome pathway and its role in protein degradation.

Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome pathway.

作用機序

PYZD-4409は、ユビキチン活性化酵素UBA1を特異的に阻害することでその効果を発揮します。この阻害は、ユビキチンの活性化、すなわちユビキチン化プロセスの重要なステップを防ぎます。その結果、ユビキチン化タンパク質が細胞内に蓄積し、小胞体ストレスを引き起こし、その後の細胞死につながります。 含まれる分子標的には、ユビキチン活性化酵素UBA1と、Grp78やHsp70などのさまざまなストレスマーカーが含まれます .

類似の化合物との比較

類似の化合物

PYR-41: This compoundと構造が類似した、ユビキチン活性化酵素UBA1の別の阻害剤.

MLN4924: ユビキチン-プロテアソーム経路も標的とする、NEDD8活性化酵素の阻害剤.

This compoundの独自性

This compoundは、ユビキチン活性化酵素UBA1に対する高い特異性と、悪性細胞に対する強力な細胞毒性効果によりユニークです。 他の阻害剤とは異なり、this compoundは、正常な造血細胞よりも、一次急性骨髄性白血病細胞を優先的に阻害することが示されており、標的型がん治療のための有望な候補となっています .

準備方法

合成経路と反応条件

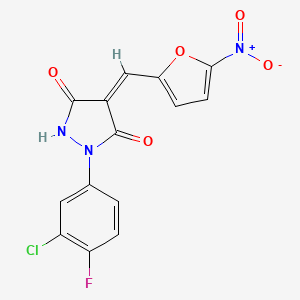

PYZD-4409は、1-(3-クロロ-4-フルオロフェニル)-4-[(5-ニトロ-2-フリル)メチレン]-3,5-ピラゾリジンジオンの反応を含む多段階プロセスによって合成されます。 この合成には、高純度と高収率を確保するために、さまざまな試薬と溶媒を制御された条件下で使用することが含まれます .

工業生産方法

This compoundの工業生産には、ラボでの合成プロセスのスケールアップが含まれます。これには、一貫した品質と収率を達成するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 この化合物は通常、バッチ処理で製造され、その効力と安全性を確保するために厳格な品質管理が行われます .

化学反応の分析

反応の種類

PYZD-4409は主に阻害反応を起こし、ユビキチン活性化酵素UBA1の活性を阻害します。 この阻害は、悪性腫瘍の治療におけるその治療効果に不可欠です .

一般的な試薬と条件

This compoundを含む反応には、通常、ジメチルスルホキシド(DMSO)やその他の溶媒などの試薬が必要であり、これらはその溶解性と安定性を促進します。 条件には、通常、化合物の活性を維持するために、制御された温度とpHレベルが含まれます .

生成される主な生成物

This compoundを含む反応から生成される主な生成物は、ユビキチン活性化酵素UBA1の阻害された形態です。 この阻害は、ユビキチン化タンパク質の蓄積につながり、悪性細胞で細胞死を誘導します .

科学研究への応用

This compoundは、さまざまな分野での応用について広く研究されています。

類似化合物との比較

Similar Compounds

PYR-41: Another inhibitor of the ubiquitin-activating enzyme UBA1, similar in structure to PYZD-4409.

MLN4924: An inhibitor of the NEDD8-activating enzyme, which also targets the ubiquitin-proteasome pathway.

Uniqueness of this compound

This compound is unique due to its high specificity for the ubiquitin-activating enzyme UBA1 and its potent cytotoxic effects on malignant cells. Unlike other inhibitors, this compound has shown preferential inhibition of primary acute myeloid leukemia cells over normal hematopoietic cells, making it a promising candidate for targeted cancer therapy .

特性

CAS番号 |

423148-78-1 |

|---|---|

分子式 |

C14H7ClFN3O5 |

分子量 |

351.67 g/mol |

IUPAC名 |

1-(3-chloro-4-fluorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione |

InChI |

InChI=1S/C14H7ClFN3O5/c15-10-5-7(1-3-11(10)16)18-14(21)9(13(20)17-18)6-8-2-4-12(24-8)19(22)23/h1-6H,(H,17,20) |

InChIキー |

MSYMKEYWUWVZQY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |

異性体SMILES |

C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2)Cl)F |

正規SMILES |

C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |

外観 |

white solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PYZD4409; PYZD 4409; PYZD-4409. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

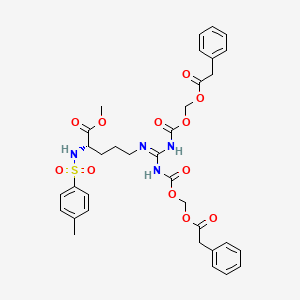

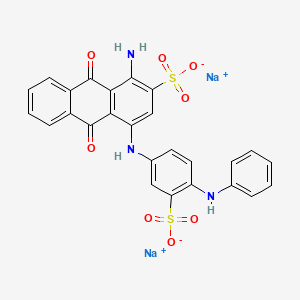

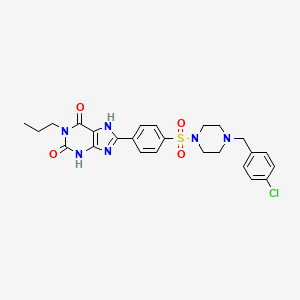

Feasible Synthetic Routes

Q1: How does PYZD-4409 interact with its target and what are the downstream effects?

A: this compound targets the ubiquitin-activating enzyme UBA1 (E1), a key enzyme in the ubiquitin-proteasome pathway responsible for protein degradation. [] By inhibiting E1, this compound disrupts the ubiquitination process, leading to the accumulation of ubiquitinated proteins within the cell. [] This accumulation triggers a cellular stress response, particularly endoplasmic reticulum (ER) stress, which ultimately induces cell death in leukemia and myeloma cells. [] The study demonstrated this effect both in vitro, using cell lines and primary patient samples, and in vivo, using a mouse model of leukemia. []

Q2: What is the evidence suggesting that ER stress is a key mechanism of action for this compound?

A: The study showed that both genetic and chemical inhibition of E1 led to increased expression of ER stress markers. [] Furthermore, overexpression of BI-1, a protein known to protect against ER stress, was able to block cell death induced by E1 inhibition. [] This provides strong evidence that ER stress is a critical mediator of the anti-cancer effects observed with this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)